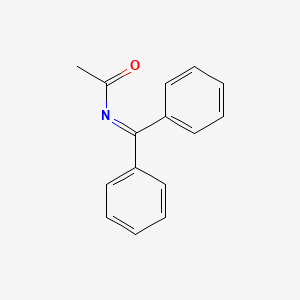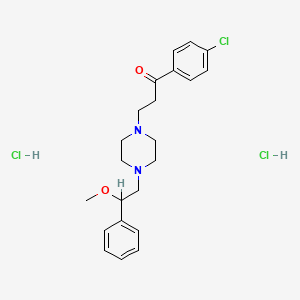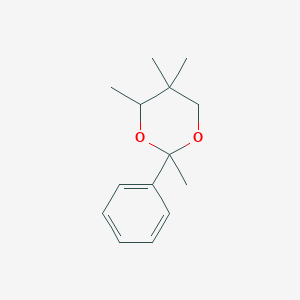
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane typically involves the reaction of phenylmagnesium bromide with 2,4,5,5-tetramethyl-1,3-dioxane-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction rate. The final product is often obtained through a series of purification steps, including filtration, distillation, and chromatography, to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halides, amines, appropriate solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxane derivatives.
Applications De Recherche Scientifique
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its dioxane ring structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a phenyl group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron atom and an aniline group, differing in its chemical properties and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom, used in different chemical reactions.
Uniqueness
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
24571-27-5 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2,4,5,5-tetramethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-11-13(2,3)10-15-14(4,16-11)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Clé InChI |
AVEBODFQJTWHCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(COC(O1)(C)C2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


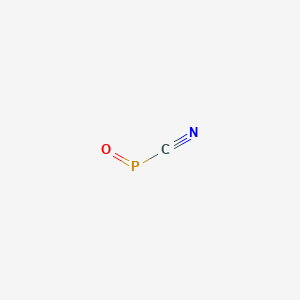

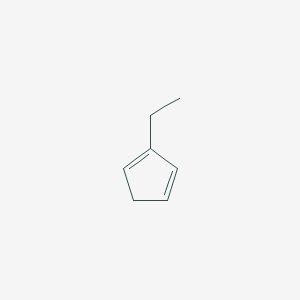
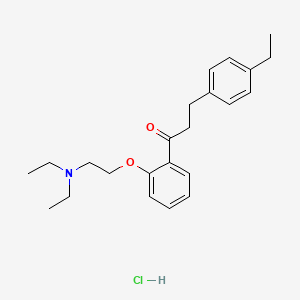
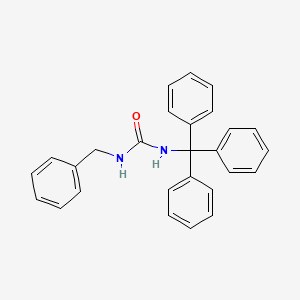
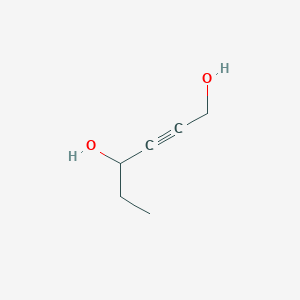
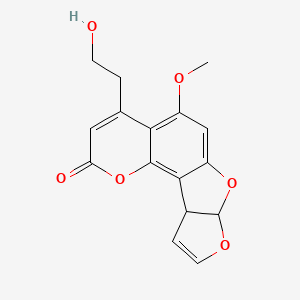

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
